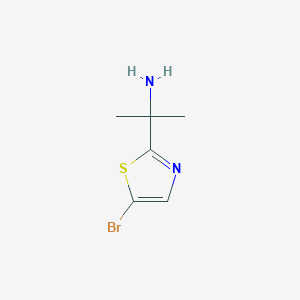
2-(5-Bromothiazol-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromothiazol-2-yl)propan-2-amine is a chemical compound with the molecular formula C6H9BrN2S and a molecular weight of 221.12 g/mol . This compound features a thiazole ring substituted with a bromine atom and an amine group, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiazol-2-yl)propan-2-amine typically involves the reaction of 5-bromothiazole with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromothiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Applications De Recherche Scientifique
2-(5-Bromothiazol-2-yl)propan-2-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2-(5-Bromothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological pathways. The bromine atom and amine group play crucial roles in binding to the target sites, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chlorothiazol-2-yl)propan-2-amine
- 2-(5-Fluorothiazol-2-yl)propan-2-amine
- 2-(5-Iodothiazol-2-yl)propan-2-amine
Uniqueness
2-(5-Bromothiazol-2-yl)propan-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in research and industrial applications .
Activité Biologique
2-(5-Bromothiazol-2-yl)propan-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom on the thiazole ring, which is known to influence its reactivity and biological interactions.
Research indicates that thiazole derivatives can interact with various biological pathways, primarily through modulation of protein kinases and induction of cell death mechanisms such as ferroptosis.
- Protein Kinase Inhibition : Thiazole compounds have been explored for their ability to inhibit protein kinase B (PKB), a critical regulator in cellular processes related to growth and survival. Inhibition of PKB can lead to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
- Induction of Ferroptosis : Recent studies have shown that certain thiazoles with electrophilic groups can selectively induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The 2-position alkyne thiazoles were particularly noted for their potency in inducing this pathway, suggesting that modifications at this position could enhance biological activity .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- NF-κB Activation Study : A study involving various thiazole derivatives, including those similar to this compound, demonstrated enhanced NF-κB activation in response to lipopolysaccharide (LPS). This suggests potential applications in immunostimulation and vaccine adjuvancy .
- Ferroptosis Induction : In a recent evaluation of thiazoles with electrophilic characteristics, it was found that these compounds could effectively induce ferroptosis in cancer cell lines. The study highlighted the importance of the electrophilic nature of the thiazole ring for cytotoxicity .
Propriétés
Formule moléculaire |
C6H9BrN2S |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
2-(5-bromo-1,3-thiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C6H9BrN2S/c1-6(2,8)5-9-3-4(7)10-5/h3H,8H2,1-2H3 |
Clé InChI |
NTIOBQNYPPUIID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=C(S1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















